molecular formula C10H8N6O B1144855 [2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone CAS No. 1612756-29-2

[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone

Cat. No.: B1144855
CAS No.: 1612756-29-2
M. Wt: 228.21 g/mol
InChI Key: QPSQVTFTPHUCEH-UHFFFAOYSA-N
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Description

Sodium iodide (NaI) is an ionic compound formed by the reaction of sodium metal (Na) with iodine (I). Under standard conditions, it exists as a white, water-soluble solid with a 1:1 ratio of sodium cations (Na⁺) and iodide anions (I⁻) in its crystal lattice. NaI finds applications in various fields, including nutrition and organic chemistry .

Scientific Research Applications

Chemistry::

    Organic Synthesis: NaI is a valuable reagent for alkyl halide transformations.

    Catalysis: It serves as a catalyst in certain reactions.

Biology and Medicine::

    Radioiodine Imaging: Radioactive NaI isotopes (such as Na-125I and Na-131I) are used for thyroid imaging and treatment.

    Iodine Supplementation: NaI and potassium iodide are used to prevent iodine deficiency.

Industry::

    Scintillation Detectors: NaI(Tl) crystals are used in gamma-ray detectors.

Mechanism of Action

While the specific mechanism of action for “[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone” is not mentioned in the search results, imidazopyridine ring scaffolds have been shown to be efficacious against neuroinflammation by regulating various pro-inflammatory mediators and COXs enzymes .

Preparation Methods

Synthetic Routes::

  • Direct Combination: : Sodium metal reacts directly with iodine to form NaI:

    2Na+I22NaI2Na + I_2 \rightarrow 2NaI 2Na+I2​→2NaI

  • Finkelstein Reaction: : Alkyl chlorides can be converted to alkyl iodides using NaI. This reaction exploits the insolubility of sodium chloride in acetone:

    RCl+NaIRI+NaClR-Cl + NaI \rightarrow R-I + NaCl R−Cl+NaI→R−I+NaCl

Industrial Production:: NaI is industrially prepared by reacting acidic iodides (such as HI) with sodium hydroxide (NaOH) to form NaI salts .

Chemical Reactions Analysis

NaI participates in various chemical reactions:

    Substitution Reactions: NaI is commonly used to convert alkyl chlorides to alkyl iodides via the Finkelstein reaction.

    Redox Reactions: It can undergo oxidation or reduction processes, depending on the reaction conditions.

    Solubility: NaI is highly soluble in water and polar solvents.

Major products formed from NaI reactions include alkyl iodides and sodium chloride.

Comparison with Similar Compounds

NaI is unique due to its solubility, ease of preparation, and applications. Similar compounds include lithium iodide (LiI), potassium iodide (KI), and rubidium iodide (RbI).

Properties

IUPAC Name

[2-(azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O/c11-15-14-6-9-8(2-1-3-13-9)10(17)16-5-4-12-7-16/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSQVTFTPHUCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612756-29-2
Record name 2-(azidomethyl)-3-(1H-imidazole-1-carbonyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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